molecular formula C8H6BrFO3 B12833061 Methyl 2-bromo-3-fluoro-4-hydroxybenzoate

Methyl 2-bromo-3-fluoro-4-hydroxybenzoate

Cat. No.: B12833061
M. Wt: 249.03 g/mol
InChI Key: HOXGPMQQAWEDAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-bromo-3-fluoro-4-hydroxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of bromine, fluorine, and hydroxyl groups attached to a benzene ring, with a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-bromo-3-fluoro-4-hydroxybenzoate typically involves the esterification of 2-bromo-3-fluoro-4-hydroxybenzoic acid. One common method includes dissolving 2-bromo-3-fluoro-4-hydroxybenzoic acid in methanol and adding thionyl chloride dropwise under nitrogen protection. The reaction mixture is then warmed to 55°C and allowed to react overnight. After completion, the product is extracted with ethyl acetate and purified to obtain the desired ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for addition of reagents and temperature control is common in industrial settings to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-bromo-3-fluoro-4-hydroxybenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like bromine and fluorine makes the aromatic ring less reactive towards electrophiles, but reactions can still occur under specific conditions.

    Oxidation and Reduction: The hydroxyl group can participate in oxidation and reduction reactions, leading to the formation of quinones or alcohols.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Electrophilic Aromatic Substitution: Reagents like nitric acid or sulfuric acid under controlled temperatures.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzoates.

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 2-bromo-3-fluoro-4-hydroxybenzoate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its unique functional groups.

    Industrial Applications: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-3-fluoro-4-hydroxybenzoate involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can influence the compound’s binding affinity to enzymes and receptors, affecting biological pathways and processes.

Comparison with Similar Compounds

  • Methyl 4-bromo-2-hydroxybenzoate
  • Methyl 3-bromo-4-hydroxybenzoate
  • Methyl 4-fluoro-3-hydroxybenzoate

Comparison: Methyl 2-bromo-3-fluoro-4-hydroxybenzoate is unique due to the simultaneous presence of bromine, fluorine, and hydroxyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as altered reactivity and binding characteristics, compared to its analogs. The presence of both bromine and fluorine enhances its potential for halogen bonding, making it a valuable compound in various research applications.

Properties

Molecular Formula

C8H6BrFO3

Molecular Weight

249.03 g/mol

IUPAC Name

methyl 2-bromo-3-fluoro-4-hydroxybenzoate

InChI

InChI=1S/C8H6BrFO3/c1-13-8(12)4-2-3-5(11)7(10)6(4)9/h2-3,11H,1H3

InChI Key

HOXGPMQQAWEDAV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)O)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.